Shellolic acid
Overview
Description
Shellolic acid is an unsaturated dihydroxy dibasic hydroaromatic acid with the molecular formula C₁₅H₂₀O₆. It was first isolated by Harries and Nagel and is known for its unique sesquiterpene structure with a rare cedrene skeleton . This compound is a significant component of shellac, a natural resin secreted by the lac insect, Laccifer lacca.
Preparation Methods
Synthetic Routes and Reaction Conditions: Shellolic acid can be synthesized through the processing of lac resin. The traditional method involves the extraction of lac resin from the lac insect, followed by purification and chemical modification to isolate this compound. The process includes:
Extraction: Lac resin is collected from the host trees and purified to remove impurities.
Hydrolysis: The purified resin undergoes hydrolysis to break down the complex molecules into simpler acids, including this compound.
Isolation: this compound is then isolated through crystallization and further purification techniques.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction and purification processes. The lac resin is processed using modern techniques such as solvent extraction, chromatography, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Shellolic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Major Products Formed:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohol derivatives.
Substitution Products: Esters and other substituted derivatives.
Scientific Research Applications
Shellolic acid has diverse applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing various organic compounds and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of coatings, adhesives, and varnishes due to its excellent film-forming properties
Mechanism of Action
The mechanism of action of shellolic acid involves its interaction with various molecular targets and pathways. It exerts its effects through:
Enzyme Inhibition: this compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Anti-inflammatory Effects: this compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Shellolic acid is compared with other similar sesquiterpene acids, such as:
Aleuritic Acid: A trihydroxy palmitic acid with different structural properties.
Jalaric Acid: A tricyclic sesquiterpene with distinct chemical behavior.
Laksholic Acid: Another sesquiterpene acid with unique functional groups
Uniqueness of this compound:
Structural Uniqueness: The rare cedrene skeleton distinguishes this compound from other sesquiterpene acids.
Chemical Reactivity: Its ability to undergo diverse chemical reactions makes it a valuable compound in synthetic chemistry.
This compound’s unique properties and versatile applications make it a compound of significant interest in various scientific fields.
Properties
IUPAC Name |
(1S,2R,5S,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-14(6-16)9-5-15(11(17)4-7(9)12(18)19)8(13(20)21)2-3-10(14)15/h4,8-11,16-17H,2-3,5-6H2,1H3,(H,18,19)(H,20,21)/t8-,9-,10-,11-,14+,15+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSASFFHWOQGSER-MUAIWGBPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C23CC1C(=CC3O)C(=O)O)C(=O)O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@@H]2CC[C@H]([C@]23C[C@H]1C(=C[C@@H]3O)C(=O)O)C(=O)O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4448-95-7 | |
Record name | Shellolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004448957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SHELLOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82XGF31Q2Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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